1-Methoxydecane

Catalog No.
S525392
CAS No.
7289-52-3
M.F
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxydecane

CAS Number

7289-52-3

Product Name

1-Methoxydecane

IUPAC Name

1-methoxydecane

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3

InChI Key

JPEWDCTZJFUITH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC

solubility

Soluble in DMSO

Synonyms

Decane, 1-methoxy-; 1-Methoxydecane; Decyl methyl ether; 2-oxadodecane; Methyl decyl ether; Methyldecylether; Methyl n-decyl ether.

Canonical SMILES

CCCCCCCCCCOC

The exact mass of the compound Decane, 1-methoxy- is 172.1827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Use as a Diesel Fuel Extender

    Field: Energy and Fuels

    Application: 1-Methoxydecane is used as a possible diesel fuel extender. This means it can be added to diesel fuel to increase its volume without significantly reducing its performance.

    Method: The exact method of how 1-Methoxydecane is added to diesel fuel isn’t specified, but typically, fuel extenders are mixed with the fuel in specific proportions.

Use as a Solvent in Manufacturing

    Field: Industrial Manufacturing

    Application: Decane, 1-methoxy- serves as a solvent in various manufacturing processes. Its ability to dissolve a wide range of organic compounds makes it valuable in industries such as paints and coatings.

    Method: In manufacturing processes, solvents like 1-Methoxydecane are typically used to dissolve or dilute other substances without chemically changing them.

Use in Scientific Research

Use in Gas Chromatography

Use in Thermochemistry

Use in Combustion Studies

Use in Halogenation Studies

    Field: Organic Chemistry

    Method: In halogenation studies, substances like 1-Methoxydecane are exposed to halogens under ultraviolet light, and the resulting reactions are studied.

1-Methoxydecane is an organic compound with the molecular formula C11H24OC_{11}H_{24}O and a molecular weight of approximately 172.31 g/mol. It is classified as an ether, specifically a methoxy-substituted alkane, and is also known by several other names, including decyl methyl ether and methyl n-decyl ether . The structure consists of a decane chain with a methoxy group (-OCH₃) attached to the first carbon. This compound appears as a colorless liquid with a characteristic odor and is insoluble in water but soluble in organic solvents .

Typical of ethers:

  • Acidic Cleavage: In the presence of strong acids like hydrobromic acid or hydroiodic acid, 1-methoxydecane can be cleaved into an alcohol and an alkyl halide. The mechanism may follow either SN1 or SN2 pathways depending on the substituents attached to the ether . For instance:
    \ce{R-O-R'+2HI->RI+R'H+H2O}
  • Demethylation: The methoxy group can be removed through demethylation processes involving strong nucleophiles such as lithium diorganophosphides or thiolate salts .

Research on the biological activity of 1-methoxydecane is limited, but ethers in general have been noted for their potential antimicrobial properties. Some studies suggest that certain methoxyalkanes may exhibit antifungal and antibacterial activities, although specific data on 1-methoxydecane's biological effects remain sparse .

1-Methoxydecane can be synthesized through several methods:

  • Alkylation of Alcohols: One common method involves the reaction of decanol with methyl iodide in the presence of a base, facilitating the formation of the ether.
  • Esterification: Another approach is through esterification reactions where decanoic acid reacts with methanol under acidic conditions.
  • Direct Methoxylation: The direct methoxylation of decane using methanol and a catalyst can also yield 1-methoxydecane .

1-Methoxydecane has various applications in both industrial and research settings:

  • Solvent: Due to its ether nature, it serves as an effective solvent for organic reactions.
  • Chemical Intermediate: It can act as an intermediate in the synthesis of more complex organic compounds.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in fragrances and perfumes .

Interaction studies involving 1-methoxydecane primarily focus on its reactivity with other chemical species. For example, its behavior during acidic cleavage provides insights into its stability and reactivity under different conditions. Additionally, studies examining its interactions with biological systems could elucidate its potential antimicrobial properties, though further research is needed to confirm these interactions .

Several compounds are structurally similar to 1-methoxydecane. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
MethoxyethaneC_3H_8OShorter carbon chain; simpler structure; low boiling point.
Ethyl hexanoateC_8H_{16}O_2Ester instead of ether; used in flavoring and fragrances.
DodecanolC_{12}H_{26}OLonger carbon chain; higher boiling point; used in surfactants.

1-Methoxydecane stands out due to its unique combination of a decyl chain with a methoxy group, providing distinct physical properties compared to shorter or longer-chain ethers and esters.

The catalytic etherification of decanol with methanol represents the primary industrial method for synthesizing 1-methoxydecane. This process involves the direct reaction between decanol and methanol in the presence of an acid catalyst, following the general reaction:

CH₃(CH₂)₉OH + CH₃OH → CH₃(CH₂)₉OCH₃ + H₂O

The reaction is typically carried out under elevated temperatures between 130-180°C and pressures ranging from 1-10 atmospheres [2]. The process utilizes strong acid catalysts, most commonly sulfuric acid, which serves as both the protonating agent and the catalyst for the nucleophilic substitution reaction [2].

Industrial implementations of this process achieve conversion rates of 65-85% under optimized conditions [3] [4]. The reaction temperature significantly affects both the reaction rate and selectivity, with temperatures above 200°C leading to increased side reactions and reduced ether yields [5] [4]. The optimal temperature range has been established at 140-180°C, which provides the best balance between reaction rate and selectivity [6] [5].

The reaction mechanism involves the protonation of the decanol hydroxyl group by the acid catalyst, creating a better leaving group. The methanol molecule then acts as a nucleophile, attacking the protonated decanol to form the ether linkage while eliminating water as a byproduct [2] [7]. This mechanism follows second-order kinetics, with the reaction rate being proportional to the concentrations of both alcohol reactants [2] [8].

Temperature control is critical for achieving high yields and selectivity. Studies have shown that the reaction rate increases exponentially with temperature according to the Arrhenius equation, but excessive temperatures promote competing dehydration reactions that form alkenes rather than ethers [9] [4]. The activation energy for the etherification reaction has been determined to be approximately 120-140 kJ/mol [3] [4].

ParameterOptimal RangeEffect on Yield
Temperature140-180°CMaximum yield at 170°C [5]
Pressure1-10 atmHigher pressure increases conversion [5]
Catalyst Loading0.1-0.5 wt%Optimal at 0.2-0.3 wt% [10]
Molar Ratio (MeOH:DecOH)2:1 to 5:1Excess methanol drives equilibrium [10]

Acid-Catalyzed Nucleophilic Substitution Mechanisms

The acid-catalyzed nucleophilic substitution mechanism underlying 1-methoxydecane synthesis follows a bimolecular pathway involving protonation and nucleophilic attack. The mechanism proceeds through several distinct steps that determine both the reaction rate and selectivity [2] [7].

The initial step involves the protonation of the decanol hydroxyl group by the acid catalyst, converting the poor leaving group (-OH) into a better leaving group (-OH₂⁺). This protonation step is reversible and rapid, establishing a pre-equilibrium that depends on the catalyst strength and concentration [2] [8].

The rate-determining step involves the nucleophilic attack by methanol on the protonated decanol. The reaction follows second-order kinetics, with the rate being proportional to the concentrations of both the protonated decanol and the methanol nucleophile [2] [8]. The rate equation can be expressed as:

Rate = k[DecOH][MeOH][H⁺]

where k is the rate constant and [H⁺] represents the catalyst concentration [3] [4].

The stereochemistry of the reaction follows an inversion mechanism, consistent with the nucleophilic substitution pathway. However, since decanol is a primary alcohol, stereochemical considerations are minimal compared to secondary or tertiary alcohols [2] [8].

The mechanism is sensitive to steric hindrance effects. Primary alcohols like decanol react most readily, while secondary and tertiary alcohols show decreasing reactivity due to steric crowding around the reaction center [2] [8]. This selectivity is advantageous for industrial synthesis, as it minimizes side reactions and maximizes the desired product yield.

Competing elimination reactions can occur, particularly at elevated temperatures, leading to the formation of alkenes rather than ethers. The elimination pathway becomes more favorable as temperature increases, which explains the observed temperature dependence of product selectivity [2] [8]. The elimination reaction follows the general mechanism:

CH₃(CH₂)₉OH + H⁺ → CH₃(CH₂)₈CH=CH₂ + H₂O

The selectivity between substitution and elimination can be controlled by optimizing reaction conditions, particularly temperature and catalyst concentration [2] [8].

Industrial-Scale Optimization Parameters

Industrial-scale production of 1-methoxydecane requires careful optimization of multiple process parameters to achieve economic viability and high product quality. The optimization process involves balancing reaction efficiency, catalyst lifetime, energy consumption, and product purity [11] [12].

Temperature Optimization

Temperature represents the most critical parameter affecting both reaction rate and selectivity. Industrial processes typically operate within a narrow temperature window of 150-170°C to maximize ether formation while minimizing side reactions [5] [4]. Operating below 140°C results in unacceptably low reaction rates, while temperatures above 180°C promote elimination reactions and catalyst deactivation [5] [4].

The temperature profile within the reactor must be carefully controlled to maintain isothermal conditions. Temperature gradients can lead to hot spots that promote side reactions and reduce overall selectivity [11] [12]. Advanced temperature control systems with multiple measurement points and feedback control are essential for maintaining optimal conditions [11] [12].

Pressure Optimization

Pressure affects both the reaction equilibrium and mass transfer characteristics. Higher pressures favor the formation of liquid products and improve mass transfer rates, leading to increased conversion rates [5] [4]. Industrial processes typically operate at pressures between 5-15 atmospheres, which provides optimal performance without excessive equipment costs [5] [4].

The pressure also affects the vapor-liquid equilibrium of the reaction mixture. Maintaining appropriate pressure ensures that both reactants remain in the liquid phase, maximizing reaction efficiency [5] [4]. Pressure control systems must account for the vapor pressure of the reaction components and maintain stable operating conditions [11] [12].

Catalyst System Optimization

The choice of catalyst significantly impacts process economics and product quality. Sulfuric acid remains the most widely used catalyst due to its high activity and low cost [2]. However, alternative catalysts such as ion exchange resins and heteropolyacids offer advantages in terms of catalyst recovery and reduced corrosion [13] [6].

Catalyst loading must be optimized to balance reaction rate and catalyst consumption. Typical industrial processes use catalyst loadings of 0.1-0.5 wt% based on the total reactant mass [10]. Higher catalyst loadings increase reaction rates but also promote side reactions and increase catalyst costs [10].

Reactant Ratio Optimization

The molar ratio of methanol to decanol significantly affects conversion and selectivity. Excess methanol drives the equilibrium toward ether formation and helps suppress elimination reactions [10]. Industrial processes typically use methanol-to-decanol ratios of 2:1 to 5:1, with higher ratios providing better conversion but increased separation costs [10].

The optimal ratio depends on the downstream separation strategy. Processes with efficient methanol recovery systems can operate at higher ratios to maximize conversion, while processes with limited recovery capabilities require lower ratios to minimize waste [10].

Reactor Design Considerations

Industrial reactors for ether synthesis must provide adequate mixing, heat transfer, and residence time distribution. Continuous stirred-tank reactors (CSTR) are commonly used for their excellent mixing characteristics and temperature control [11] [12]. Fixed-bed reactors offer advantages for heterogeneous catalysts but require careful attention to heat management [11] [12].

The reactor residence time must be optimized to achieve high conversion while minimizing side reactions. Typical industrial processes operate with residence times of 1-4 hours, depending on the specific reaction conditions and catalyst system [11] [12].

Optimization ParameterIndustrial RangeImpact on Performance
Temperature150-170°CCritical for selectivity [5]
Pressure5-15 atmAffects mass transfer [5]
Catalyst Loading0.1-0.5 wt%Balances rate and cost [10]
Residence Time1-4 hoursDetermines conversion [11]
Methanol Excess2:1 to 5:1Drives equilibrium [10]

Purification Techniques and Yield Maximization

The purification of 1-methoxydecane from the reaction mixture represents a critical step in the industrial process, directly affecting product quality and overall process economics. The purification strategy must address the separation of the desired ether product from unreacted starting materials, water byproduct, and potential impurities [14] [15].

Distillation-Based Separation

Fractional distillation serves as the primary separation technique for 1-methoxydecane purification. The process exploits the differences in boiling points between the various components in the reaction mixture [16]. The boiling point of 1-methoxydecane (approximately 202°C) provides sufficient separation from methanol (65°C) and water (100°C), but requires careful separation from decanol (231°C) [17] [16].

The distillation process typically employs a multi-column configuration to achieve the required purity levels. The first column removes low-boiling components (methanol and water), while the second column separates the ether product from unreacted decanol [16]. Column design parameters, including the number of theoretical plates, reflux ratio, and feed location, must be optimized to achieve high product purity while minimizing energy consumption [16].

Operating conditions for the distillation columns must be carefully controlled to prevent thermal degradation of the ether product. Vacuum distillation may be employed to reduce operating temperatures and minimize thermal stress on the product [16]. The use of inert atmospheres can prevent oxidation reactions that might compromise product quality [16].

Liquid-Liquid Extraction

Liquid-liquid extraction techniques can be employed as a complementary separation method, particularly for removing polar impurities and residual catalyst [14]. The selection of extraction solvents must consider selectivity, ease of recovery, and environmental impact [14].

Water washing is commonly used to remove residual acid catalyst and water-soluble impurities. The pH of the wash water must be carefully controlled to neutralize acid catalyst while avoiding hydrolysis of the ether product [14]. Multiple washing stages may be required to achieve the desired purity levels [14].

Yield Maximization Strategies

Several strategies can be implemented to maximize the yield of 1-methoxydecane in industrial processes. These approaches focus on optimizing reaction conditions, minimizing side reactions, and maximizing product recovery [14] [18].

Reaction Optimization

Kinetic studies have shown that the reaction rate is maximized at temperatures around 170°C, while selectivity remains high [3] [4]. Operating at or near this optimal temperature provides the best balance between reaction rate and product quality [3] [4]. The use of excess methanol drives the equilibrium toward product formation and helps suppress elimination reactions [10].

Catalyst optimization involves selecting the most active and selective catalyst system while minimizing catalyst-related impurities. Ion exchange resins offer advantages over mineral acids in terms of product purity and catalyst recovery [13] [6]. The catalyst loading must be optimized to balance reaction rate and catalyst consumption [10].

Process Integration

Integration of reaction and separation steps can significantly improve overall process efficiency. Reactive distillation combines reaction and separation in a single unit operation, continuously removing products and driving the reaction to completion [19]. This approach can achieve higher conversions and reduce capital costs compared to conventional processes [19].

Heat integration between reaction and separation steps can reduce overall energy consumption. Heat exchangers can be used to preheat reactants using heat from the distillation columns, improving overall process efficiency [11] [12].

Byproduct Minimization

Careful control of reaction conditions can minimize the formation of byproducts that complicate purification. Temperature control prevents excessive elimination reactions that form alkenes [2] [8]. Catalyst optimization reduces the formation of catalyst-related impurities [10].

The use of structured packing in distillation columns can improve separation efficiency and reduce the formation of degradation products [16]. Advanced column internals can provide better mass transfer while operating at lower temperatures [16].

Product Recovery and Recycling

Unreacted starting materials can be recovered and recycled to improve overall process yields. Methanol recovery is particularly important due to its high vapor pressure and ease of separation [16]. The recovered methanol can be purified and reused in subsequent reactions [16].

Decanol recovery is more challenging due to its higher boiling point but can be achieved through careful distillation design [16]. The recovered decanol must be analyzed for impurities that might affect subsequent reactions [16].

Purification TechniqueEfficiencyApplications
Fractional Distillation95-99% purityPrimary separation [16]
Vacuum DistillationReduced thermal stressHeat-sensitive products [16]
Liquid-Liquid ExtractionSelective impurity removalCatalyst removal [14]
Reactive Distillation90-95% conversionIntegrated processes [19]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Exact Mass

172.1827

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

68989-91-3
7289-52-3

Wikipedia

1-methoxydecane

General Manufacturing Information

Hydrocarbons, C10, methoxylated: INACTIVE
Decane, 1-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023
1: Earley WG, Jacobsen JE, Madin A, Meier GP, O'Donnell CJ, Oh T, Old DW, Overman LE, Sharp MJ. Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine. J Am Chem Soc. 2005 Dec 28;127(51):18046-53. PubMed PMID: 16366556; PubMed Central

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